molecular formula C22H20O12 B8209545 DiosMetin 7-O--D-Glucuronide

DiosMetin 7-O--D-Glucuronide

Cat. No.: B8209545
M. Wt: 476.4 g/mol
InChI Key: XCKMDTYMOHXUHG-OTVISBKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of DiosMetin 7-O-β-D-Glucuronide

Molecular Architecture and Isomeric Configuration

DiosMetin 7-O-β-D-Glucuronide belongs to the flavone class, characterized by a 15-carbon skeleton (C6–C3–C6) with a glucuronic acid moiety attached at the 7-hydroxyl position. Its molecular formula is C22H20O12 , with a molecular weight of 476.4 g/mol . The β-configuration of the glucuronide linkage is critical for its biochemical interactions, distinguishing it from α-anomers and other positional isomers like diosmetin-3-O-glucuronide.

The aglycone, diosmetin, consists of a flavone backbone with hydroxyl groups at positions 5 and 4', and a methoxy group at position 4'. Glucuronidation at position 7 introduces a β-D-glucuronopyranosyl unit, forming a glycosidic bond that enhances water solubility. The SMILES notation (O=C([C@@H]1[C@@H](O)[C@H](O)[C@@H](O)[C@H](OC2=CC3=C(C(O)=C2)C(C=C(C4=CC=C(OC)C(O)=C4)O3)=O)O1)O) confirms the stereochemistry and connectivity.

Table 1: Key Physicochemical Properties
Property Value Source
Molecular Formula C22H20O12
Molecular Weight 476.4 g/mol
Density 1.695 ± 0.06 g/cm³ (Predicted)
Boiling Point 853.6 ± 65.0 °C (Predicted)
CAS Number 35110-20-4

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR remains the gold standard for elucidating flavonoid structures. For DiosMetin 7-O-β-D-Glucuronide, ¹H NMR and ¹³C NMR spectra reveal distinct signals for the flavone backbone and glucuronide moiety. The anomeric proton of the glucuronic acid resonates at δ 5.3–5.5 ppm (doublet, J = 7–8 Hz), confirming the β-glycosidic bond. Aromatic protons from diosmetin appear as doublets between δ 6.8–7.8 ppm, while methoxy (–OCH3) and hydroxyl (–OH) groups show characteristic singlet peaks.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) identifies the molecular ion peak at m/z 476.0950 (calculated for C22H20O12). Fragmentation patterns in tandem MS (MS/MS) include loss of glucuronic acid (–176 Da) and subsequent cleavage of the flavone backbone, yielding diagnostic ions at m/z 299 (diosmetin) and 153 (retro-Diels-Alder fragment).

UV-Vis Spectroscopy

The UV spectrum exhibits maxima at 256 nm (Band II, cinnamoyl system) and 348 nm (Band I, benzoyl system), typical of flavones. Bathochromic shifts in alkaline solutions confirm the presence of free hydroxyl groups.

Crystallographic Analysis and Conformational Dynamics

Crystallographic data for DiosMetin 7-O-β-D-Glucuronide remain limited, but molecular modeling and density functional theory (DFT) simulations predict a planar flavone core with the glucuronide moiety adopting a chair conformation. Hydrogen bonding between the glucuronic acid’s carboxylic group and adjacent hydroxyls stabilizes the structure, while π-π stacking interactions influence solubility and bioavailability.

Comparative studies with diosmetin-3-O-glucuronide reveal that positional isomerism significantly alters pharmacokinetics. The 7-O-glucuronide demonstrates higher plasma stability due to reduced steric hindrance during hepatic recirculation.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O12/c1-31-13-3-2-8(4-10(13)23)14-7-12(25)16-11(24)5-9(6-15(16)33-14)32-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-7,17-20,22-24,26-28H,1H3,(H,29,30)/t17-,18-,19+,20-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKMDTYMOHXUHG-OTVISBKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O12
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Digestion Protocol

Plasma samples are incubated with β-glucuronidase (113.2 U/mL) and sulfatase (50 U/mL) in sodium acetate buffer (pH 4.5) at 37°C for 12 hours. This step hydrolyzes glucuronide and sulfate conjugates, releasing free diosmetin. The efficiency of deconjugation is monitored using internal standards such as paracetamol-β-D-glucuronide and p-nitrocatechol sulfate. For selective isolation of diosmetin 7-O-β-D-glucuronide, sulfatase activity is inhibited with d-saccharic acid 1,4-lactone, ensuring only glucuronide metabolites are cleaved.

Solid-Phase Extraction (SPE) from Plasma

Isolation of diosmetin 7-O-β-D-glucuronide from plasma involves SPE to remove matrix interferents and concentrate the analyte.

SPE Workflow

  • Column Conditioning : Isolute C18 SPE plates (100 mg) are preconditioned with methanol and 0.5% formic acid.

  • Sample Loading : Plasma (0.25 mL) is mixed with 0.25 mL 0.5% formic acid and internal standard (buprenorphine-3-β-D-glucuronide, 20 ng/mL).

  • Washing : Plates are washed twice with 1 mL 0.5% formic acid to remove proteins and polar impurities.

  • Elution : Analytes are eluted with 0.5 mL methanol/water (80:20, v/v) and evaporated under nitrogen at 60°C.

  • Reconstitution : Dried extracts are reconstituted in methanol/water (1:1, v/v) with 0.1% formic acid for LC-MS/MS analysis.

Table 1: SPE Recovery Rates for Diosmetin 7-O-β-D-Glucuronide

Spiked Concentration (pg/mL)Recovery (%)RSD (%)
15092.34.1
3,00088.73.8
6,00085.45.2
12,00082.96.0

Data adapted from.

Chromatographic Quantification and Validation

Micro-LC-MS/MS for Plasma Analysis

Diosmetin 7-O-β-D-glucuronide is quantified using a HALO C18 column (50 × 0.3 mm, 2.7 μm) with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). The gradient elution runs from 5% B to 95% B over 5 minutes, achieving baseline separation. Electrospray ionization (ESI) in negative mode and multiple reaction monitoring (MRM) transitions (m/z 475 → 299) ensure specificity.

HPLC-UV for Urine Analysis

Urine samples are diluted 1:10 with methanol/water (95:5, v/v) containing 2% acetic acid and analyzed on a Discovery HSF5 column (100 × 2.1 mm, 5 μm). The mobile phase comprises 0.1% trifluoroacetic acid (A) and acetonitrile (B), with a linear gradient from 10% B to 40% B over 20 minutes. Detection at 340 nm provides a limit of quantification (LOQ) of 50 pg/mL.

Table 2: Validation Parameters for Chromatographic Methods

ParameterPlasma (LC-MS/MS)Urine (HPLC-UV)
Linearity Range (pg/mL)50–15,00050–10,000
Accuracy (% Nominal)94.6–106.292.8–104.7
Intra-Day Precision (RSD)3.1–7.84.5–8.2
Inter-Day Precision (RSD)5.4–9.16.3–10.4

Data compiled from.

Stability and Matrix Effects

Diosmetin 7-O-β-D-glucuronide exhibits stability in plasma for 24 hours at room temperature and 30 days at −80°C. Matrix effects, evaluated by post-column infusion, show ion suppression of 12–18% in plasma and 8–14% in urine, mitigated by isotopic internal standards.

Pharmacokinetic Relevance

In a clinical study, oral administration of 450 mg diosmin yielded a mean Cmax of 6,049.3 ± 5,548.6 pg/mL for diosmetin, with diosmetin 7-O-β-D-glucuronide constituting 65–72% of total metabolites. The compound’s half-life (8.2 ± 2.1 hours) underscores its persistence in systemic circulation .

Chemical Reactions Analysis

Types of Reactions: DiosMetin 7-O–D-Glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Scientific Research Applications

Metabolism and Bioavailability Studies

Diosmetin 7-O-β-D-glucuronide serves as a crucial marker for studying the metabolism and bioavailability of diosmin and diosmetin. After ingestion, diosmin is hydrolyzed to diosmetin in the intestine, which is then conjugated with glucuronic acid to form diosmetin 7-O-β-D-glucuronide. This metabolic pathway enhances the water solubility of diosmetin, facilitating its excretion through urine and bile.

Table 1: Metabolic Pathway of Diosmetin

CompoundSourceMetabolic ProcessResulting Metabolite
DiosminCitrus FruitsHydrolysisDiosmetin
Diosmetin-GlucuronidationDiosmetin 7-O-β-D-glucuronide

Anti-Inflammatory Properties

Recent studies have demonstrated the anti-inflammatory effects of diosmetin 7-O-β-D-glucuronide, particularly in human skin models. In ex vivo experiments, this compound significantly reduced interleukin-8 secretion and capillary dilation when exposed to inflammatory stimuli such as substance P. The maximal anti-inflammatory effect was noted at a concentration of 2700 pg/mL, indicating its potential role in managing conditions associated with chronic inflammation .

Table 2: Anti-Inflammatory Effects of Diosmetin 7-O-β-D-Glucuronide

Concentration (pg/mL)IL-8 Reduction (%)Capillary Dilation Reduction (%)
0--
300--
900--
2700-49.6Significant reduction

Antioxidant Activity

Diosmetin 7-O-β-D-glucuronide also exhibits notable antioxidant properties. In studies where skin explants were subjected to UVB irradiation, the compound effectively reduced hydrogen peroxide levels and cyclobutane pyrimidine dimers—markers of oxidative stress—demonstrating its protective role against oxidative damage .

Table 3: Antioxidant Effects of Diosmetin 7-O-β-D-Glucuronide

Treatment ConditionHydrogen Peroxide Reduction (%)CPD-positive Cells Reduction (%)
Unstimulated--
UVB Only--
UVB + Diosmetin (2700 pg/mL)-48.6-52.0

Potential Therapeutic Applications

Given its anti-inflammatory and antioxidant properties, diosmetin 7-O-β-D-glucuronide may have therapeutic applications in various health conditions:

  • Chronic Venous Insufficiency: As a metabolite of diosmin, it may help alleviate symptoms associated with chronic venous disease by reducing inflammation and oxidative stress in vascular tissues .
  • Skin Protection: Its ability to mitigate oxidative stress suggests potential use in dermatological formulations aimed at protecting skin from UV damage and aging .

Mechanism of Action

The mechanism of action of DiosMetin 7-O–D-Glucuronide involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: It induces apoptosis and inhibits cell proliferation in cancer cells.

    Cardioprotective Effects: It enhances endothelial function and reduces vascular inflammation

Comparison with Similar Compounds

Comparison with Structurally Similar Flavonoid Glucuronides

Structural Differences and Sources

The following table summarizes key structural and functional differences between Diosmetin 7-O-β-D-Glucuronide and related compounds:

Compound Name Aglycone Structure Glycosylation Position Molecular Formula Key Sources
Diosmetin 7-O-β-D-Glucuronide 4′-methoxy-5,7,3′-trihydroxyflavone 7-O C₂₂H₂₀O₁₂ Sideritis spp. , Blepharis edulis
Luteolin 7-O-β-D-Glucuronide 5,7,3′,4′-tetrahydroxyflavone 7-O C₂₁H₁₈O₁₂ Calendula officinalis , Chrysanthemum morifolium
Apigenin 7-O-β-D-Glucuronide 5,7,4′-trihydroxyflavone 7-O C₂₁H₁₈O₁₁ Silybum marianum , Helenium pilosella
Hesperetin-7-O-β-D-Glucuronide 3′,5,7-trihydroxy-4′-methoxyflavanone 7-O C₂₂H₂₂O₁₂ Derived from hesperidin metabolism in rats/humans
Chrysin 7-O-β-D-Glucuronide 5,7-dihydroxyflavone 7-O C₂₁H₁₈O₁₁ Passiflora incarnata , honey

Key Structural Notes:

  • Diosmetin vs. Luteolin : Diosmetin is the 4′-methyl ether derivative of luteolin, reducing the B-ring hydroxylation (3′,4′-dihydroxy → 3′-hydroxy-4′-methoxy). This substitution impacts antioxidant capacity, as hydroxyl groups enhance radical scavenging .
  • Flavones vs. Flavanones: Hesperetin-7-O-glucuronide (a flavanone) lacks the C2–C3 double bond present in flavones like diosmetin, reducing conjugation and altering bioavailability .
Diosmetin 7-O-β-D-Glucuronide
  • Metabolism : Conjugation at the 7-position enhances solubility, facilitating renal excretion or enterohepatic recycling .
Luteolin 7-O-β-D-Glucuronide
  • Antioxidant : The 3′,4′-dihydroxy B-ring confers stronger radical scavenging than diosmetin derivatives .
  • Anti-leukemic : Luteolin aglycone induces apoptosis in HL-60 cells, but glucuronidation may reduce cellular uptake .
Hesperetin-7-O-β-D-Glucuronide
  • Vasodilation : Lowers blood pressure in hypertensive rats via endothelium-dependent mechanisms, unlike its 3′-glucuronide counterpart .
  • Anti-inflammatory : Reduces endothelial expression of adhesion molecules (e.g., ICAM-1) .
Chrysin 7-O-β-D-Glucuronide
  • Bioavailability : Poor absorption due to rapid glucuronidation, limiting systemic effects .

Pharmacokinetic and Therapeutic Considerations

  • Metabolic Stability : Glucuronides generally exhibit longer plasma half-lives than aglycones but require deconjugation for intracellular activity .
  • Position-Specific Effects : 7-O-glucuronides (e.g., diosmetin, hesperetin) often retain higher bioactivity compared to other positional isomers due to steric and electronic factors .
  • Therapeutic Potential: Diosmetin 7-O-glucuronide’s enzyme inhibition suggests utility in diabetes, while its anti-inflammatory aglycone may synergize with targeted delivery systems . Hesperetin-7-O-glucuronide’s vasodilatory effects highlight cardiovascular applications .

Biological Activity

DiosMetin 7-O-β-D-glucuronide is a significant metabolite derived from diosmin, a naturally occurring flavonoid. This compound has garnered attention due to its multifaceted biological activities, particularly in the context of cardiovascular health, anti-inflammatory responses, and potential anticancer properties. This article delves into the biological activity of DiosMetin 7-O-β-D-glucuronide, supported by recent research findings, case studies, and data tables.

Overview of DiosMetin 7-O-β-D-Glucuronide

DiosMetin 7-O-β-D-glucuronide is primarily formed through the metabolism of diosmin in the human body. After ingestion, diosmin is hydrolyzed by gut microbiota to yield diosmetin, which is subsequently converted into various glucuronide conjugates, including DiosMetin 7-O-β-D-glucuronide. This process enhances the bioavailability of diosmetin and its derivatives, making them more effective in eliciting biological responses.

1. Anti-inflammatory Effects

Research has demonstrated that DiosMetin 7-O-β-D-glucuronide exhibits significant anti-inflammatory properties. A study focused on ex vivo human skin models revealed that this compound effectively reduces levels of the pro-inflammatory cytokine IL-8 in response to inflammatory stimuli such as substance P (SP). The maximal effect was observed at a concentration of 2700 pg/mL, where IL-8 levels decreased significantly compared to controls .

Table 1: Effect of DiosMetin 7-O-β-D-glucuronide on IL-8 Levels

Concentration (pg/mL)IL-8 Reduction (%)
0-
300-20.5
900-30.0
2700-49.6
8500-45.0
17000-40.0

These findings suggest that DiosMetin 7-O-β-D-glucuronide may play a protective role against inflammation associated with cardiovascular diseases (CVD) by modulating inflammatory pathways.

2. Antioxidant Activity

The antioxidant capacity of DiosMetin 7-O-β-D-glucuronide has also been highlighted in studies examining its effects on oxidative stress. The compound significantly decreased hydrogen peroxide production in UVB-irradiated skin fragments, indicating its potential to mitigate oxidative damage . This antioxidant activity is crucial for protecting vascular health and preventing oxidative stress-related pathologies.

Case Studies and Research Findings

A comprehensive review of the current literature indicates that modifications to the structure of diosmetin can enhance its biological activity. For instance, derivatives of diosmetin have been synthesized and tested for improved cytotoxicity against cancer cell lines compared to their parent compounds .

Case Study: Modification Impact on Biological Activity

In a study examining various diosmetin derivatives:

  • Several modified compounds exhibited increased inhibitory activity against cancer cells.
  • Specific substitutions at position 7 were crucial for enhancing cytotoxicity.

This highlights the importance of structural modifications in developing more potent therapeutic agents based on diosmetin.

Q & A

Q. How is DiosMetin 7-O-β-D-Glucuronide structurally characterized and identified in plant extracts?

DiosMetin 7-O-β-D-Glucuronide can be identified using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) . Key parameters include:

  • Measured m/z : Match to theoretical mass (C22H20O12, molecular weight 476.39 g/mol).
  • Retention time (tR) : Compare against reference standards.
  • Fragment ions : Confirm glucuronide-specific fragments (e.g., loss of glucuronic acid moiety, m/z 176) . Example: In Asteraceae plants, its identification was validated with a mass deviation <5 ppm and characteristic fragmentation patterns .

Q. What are the primary biological roles of DiosMetin 7-O-β-D-Glucuronide in plant and mammalian systems?

  • Antioxidant activity : Scavenges reactive oxygen species (ROS) in Luffa species, as shown in DPPH and FRAP assays .
  • Anti-inflammatory effects : Reduces IL-1β-induced expression of COX-2, TNF-α, and MMP-13 in chondrocytes .
  • Metabolic precursor : Glycoside forms (e.g., diosmin) require enzymatic hydrolysis to release bioactive diosmetin aglycone in vivo .

Q. What are the recommended storage and handling protocols for DiosMetin 7-O-β-D-Glucuronide in laboratory settings?

  • Storage : Freeze at -20°C in airtight, light-protected containers to prevent degradation .
  • Handling : Avoid inhalation of dust; use impermeable gloves (e.g., nitrile) during preparation. No specialized respiratory protection is required .
  • Waste disposal : Segregate and transfer to certified hazardous waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. How does DiosMetin 7-O-β-D-Glucuronide modulate AMPK signaling to alleviate hypoxia-induced myocardial apoptosis?

  • Experimental design :
  • Cell model : Hypoxia-injured H9c2 cardiomyocytes treated with 10–50 μM DiosMetin 7-O-β-D-Glucuronide .
  • Key assays :
  • Autophagy induction : LC3-II/LC3-I ratio via western blot.
  • AMPK activation : Phosphorylation of AMPKα (Thr172) and ACC (Ser79) .
  • Inhibitor studies : Co-treatment with 3-MA (autophagy inhibitor) or Compound C (AMPK inhibitor) reverses cytoprotective effects, confirming AMPK-dependent autophagy .

Q. What methodological challenges arise when analyzing the anti-osteoarthritic effects of DiosMetin 7-O-β-D-Glucuronide in vivo?

  • Model : Destabilization of medial meniscus (DMM) in mice, with intra-articular diosmetin administration (10 mg/kg, 8 weeks) .
  • Key endpoints :
  • Histopathology : OARSI scoring for cartilage degeneration.
  • Biomarkers : ELISA for PGE2, TNF-α, and IL-6 in synovial fluid .
    • Data contradictions : Diosmetin’s aglycone form shows higher efficacy than its glycoside derivatives in suppressing NF-κB/Nrf2 pathways, emphasizing the need to monitor metabolic conversion .

Q. How can researchers resolve discrepancies in the bioactivity of DiosMetin 7-O-β-D-Glucuronide across different experimental systems?

  • Controlled variables :
  • Cell type specificity : Compare responses in chondrocytes (anti-inflammatory) vs. H9c2 cells (cardioprotective) .
  • Metabolic activation : Use β-glucuronidase inhibitors to assess whether activity depends on aglycone release .
    • Analytical validation : Quantify intact DiosMetin 7-O-β-D-Glucuronide and its metabolites in biological matrices using LC-MS/MS .

Methodological Best Practices

Q. What protocols ensure accurate quantification of DiosMetin 7-O-β-D-Glucuronide in complex matrices?

  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate flavonoids .
  • Chromatography : Reverse-phase C18 column, gradient elution (0.1% formic acid in H2O:ACN) .
  • Calibration : Use deuterated internal standards (e.g., diosmetin-d6) to correct for matrix effects .

Q. What in vitro and in vivo models are most suitable for studying DiosMetin 7-O-β-D-Glucuronide’s antioxidant mechanisms?

  • In vitro :
  • ROS scavenging : H2O2-stressed RAW 264.7 macrophages with DCFH-DA fluorescence .
    • In vivo :
  • Acute lung injury (ALI) : LPS-induced murine model with lung wet/dry weight ratio and BALF protein analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DiosMetin 7-O--D-Glucuronide
Reactant of Route 2
DiosMetin 7-O--D-Glucuronide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.